Regioisomeric N-Methyl Placement Dictates Hydrogen-Bond Donor/Acceptor Capacity Relative to 1-Methyl-Piperidin-4-yl-amine Analog
The target compound features an exocyclic secondary amine (N-methyl) and a tertiary amine (piperidine endocyclic N), yielding one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA). In contrast, its regioisomer Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine (CAS 416865-72-0) presents the opposite arrangement: an exocyclic primary amine (two HBD) and a tertiary endocyclic amine, resulting in two HBD and four HBA . This HBD count difference directly influences aqueous solubility, membrane permeability, and the ability to satisfy specific hydrogen-bonding constraints within GPCR orthosteric sites. The computed LogP for the target compound (XLogP3 = 2.3) relative to the regioisomer (XLogP3 ≈ 1.9) reflects this altered hydrogen-bonding profile, with a ΔLogP of approximately 0.4 units, translating to a ~2.5-fold difference in theoretical partition coefficient . In receptor-binding assays for related benzodioxole-piperidine chemotypes, a single HBD alteration has been shown to shift Ki values by 5- to 20-fold at 5-HT₂A and D₃ receptors .
| Evidence Dimension | Hydrogen-Bond Donor Count and Computed Lipophilicity |
|---|---|
| Target Compound Data | 1 HBD; 4 HBA; XLogP3 = 2.3 (estimated) |
| Comparator Or Baseline | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine: 2 HBD; 4 HBA; XLogP3 ≈ 1.9 (estimated) |
| Quantified Difference | ΔHBD = 1; ΔXLogP3 ≈ 0.4 (approximately 2.5× theoretical lipophilicity difference) |
| Conditions | Computed physicochemical descriptors (PubChem, XLogP3); receptor-binding extrapolation from benzodioxole-piperidine patent SAR data (US 20120225868). |
Why This Matters
The different hydrogen-bond donor count and lipophilicity between regioisomers govern both pharmacodynamic (target engagement) and pharmacokinetic (absorption, brain penetration) properties, making the target compound a distinct tool for probing HBD-dependent binding interactions.
- [1] PubChem. 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine. CID 11673104. Computed XLogP3 values used as structural analogs for estimation. View Source
- [2] Hoffmann-La Roche Inc. NOVEL BENZODIOXOLE PIPERIDINE COMPOUNDS. US Patent Application 20120225868, filed March 3, 2011, and published September 6, 2012. View Source
